molecular formula C24H18F4N4OS B2559553 N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-80-6

N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2559553
M. Wt: 486.49
InChI Key: UXARYWATPNMMOD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes several functional groups such as a fluorophenyl group, a trifluoromethyl group, and a benzylthio group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s hard to provide a detailed synthesis route. However, common methods for synthesizing triazoles include the Huisgen cycloaddition or the azide-alkyne Huisgen cycloaddition.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.



Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the triazole ring might undergo reactions at the nitrogen atoms, and the thioether could be oxidized. The specific reactions would depend on the reaction conditions and the other reactants present.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also provide estimates of these properties.


Scientific Research Applications

Antimicrobial and Antipathogenic Activity

Research on thiourea derivatives, which share some structural similarities with the specified compound, demonstrates significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Antifungal and Antibacterial Activity

Fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) exhibit potent antifungal and antibacterial activity, especially against Gram-positive microorganisms. This indicates the potential use of similar fluorinated compounds in treating fungal and bacterial infections (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Anticancer Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles show significant in vitro cytotoxicity against certain human breast cancer cell lines, suggesting that similar fluorine-substituted compounds could have applications in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Anti-HIV and Anticancer Potential

Derivatives of 1,2,4-triazinones with fluorine substitutions have shown promising anti-HIV activity and significant CDK2 inhibition activity, indicating potential dual anti-HIV and anticancer applications (Makki, Abdel-Rahman, & Khan, 2014).

Antiviral Activity Against Influenza

Benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated significant antiviral activities against the H5N1 strain of the influenza virus, suggesting the potential for similar compounds to be developed as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Safety And Hazards

The safety and hazards of a compound can be assessed through laboratory testing. This includes tests for toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) provide this information for many compounds.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing the synthesis, investigating the mechanism of action, or testing the compound for activity against various biological targets.


Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed and accurate analysis, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N4OS/c25-19-9-11-20(12-10-19)32-21(14-29-22(33)17-6-2-1-3-7-17)30-31-23(32)34-15-16-5-4-8-18(13-16)24(26,27)28/h1-13H,14-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXARYWATPNMMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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